![molecular formula C7H6BrN3S B3030320 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine CAS No. 887475-71-0](/img/structure/B3030320.png)
6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
Overview
Description
The compound 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine is a derivative of imidazo[1,2-a]pyrazine, which is a heterocyclic compound. The imidazo[1,2-a]pyrazine derivatives have been the subject of research due to their potential pharmacological properties. Specifically, these derivatives have been synthesized and evaluated for their bronchodilatory effects and ability to inhibit cyclic nucleotide phosphodiesterase (PDE) isoenzymes, which are important targets for the treatment of respiratory diseases .
Synthesis Analysis
The synthesis of new imidazo[1,2-a]pyrazine derivatives, including 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine, can be achieved through direct cyclization from pyrazines or by electrophilic substitutions. The presence of electron-donating groups, such as a methylthio group at position 8, enhances the reactivity of the heterocycle, facilitating further reactions at position 3 of the heterocycle .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrazine derivatives is characterized by the presence of a heterocyclic core, which is modified by various substituents that influence the compound's reactivity and biological activity. The specific placement of bromo and methylthio groups on the imidazo[1,2-a]pyrazine core is crucial for the resulting chemical properties and pharmacological effects .
Chemical Reactions Analysis
The chemical reactivity of 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine is influenced by the electron-donating methylthio group at position 8. This group enhances the heterocycle's reactivity towards electrophilic substitutions, which can lead to a variety of further chemical transformations and the potential to create a diverse array of derivatives with varying biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine are not explicitly detailed in the provided papers. However, the general properties of imidazo[1,2-a]pyrazine derivatives can be inferred to some extent. These compounds typically have significant pharmacological potential due to their ability to relax trachealis muscle and inhibit PDE isoenzymes. The potency of these derivatives is higher than that of theophylline, a known bronchodilator, and they exhibit moderate potency in inhibiting the type IV isoenzyme of PDE. Derivatives with a cyano group at position 2 are particularly potent in inhibiting the type III isoenzyme .
Scientific Research Applications
Bronchodilator Properties : 6-Bromo-8-(methylamino)imidazo[1,2-a]pyrazine derivatives have shown potential as bronchodilators. These compounds demonstrate potent relaxing effects in vitro and in vivo, suggesting their utility in asthma treatment (Bonnet et al., 1998).
Synthesis and Antibronchospastic Activity : Further studies on the synthesis of imidazo[1,2-a]pyrazine derivatives highlight their significant bronchodilator properties, exceeding those of theophylline, a commonly used asthma medication. The lack of central nervous system stimulatory effects makes these derivatives particularly attractive (Bonnet et al., 1992).
Uterine-Relaxing and Cardiac-Stimulating Properties : Some imidazo[1,2-a]pyrazine derivatives, including those with bromo substitutions, have demonstrated uterine-relaxing and antibronchospastic activities in vitro, along with positive chronotropic and inotropic properties on isolated atria. This indicates potential applications in cardiac stimulation and management of uterine contractions (Sablayrolles et al., 1984).
Apoptotic Effects in Cancer Research : Imidazo[1,2-a]pyrazine derivatives have been studied for their apoptotic effects on the human Dami cell line. These compounds, including those with bromo and methylamino groups, showed significant potential in inducing apoptosis, which is a crucial mechanism in cancer treatment (Zurbonsen et al., 1997).
Review of Synthetic Methods and Biological Applications : A comprehensive review of imidazo[1,2-a]pyrazine compounds, focusing on synthetic methods, reactivity, and biological activities, highlights the broad scope of applications in drug development and organic synthesis (Goel et al., 2015).
Safety and Hazards
properties
IUPAC Name |
6-bromo-8-methylsulfanylimidazo[1,2-a]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c1-12-7-6-9-2-3-11(6)4-5(8)10-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUMJZFDFAFXKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CN2C1=NC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693105 | |
Record name | 6-Bromo-8-(methylsulfanyl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine | |
CAS RN |
887475-71-0 | |
Record name | 6-Bromo-8-(methylsulfanyl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.